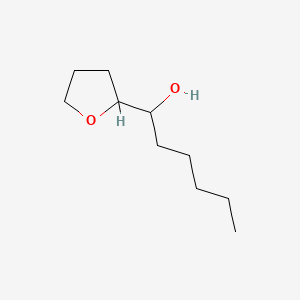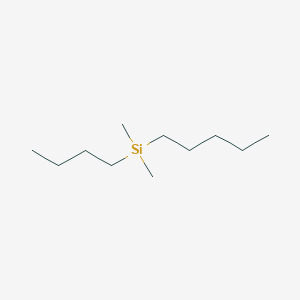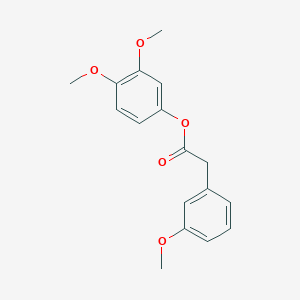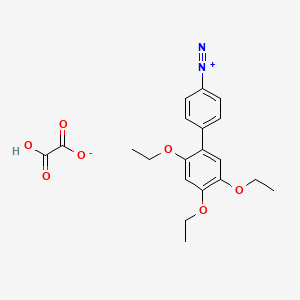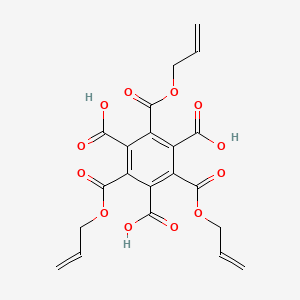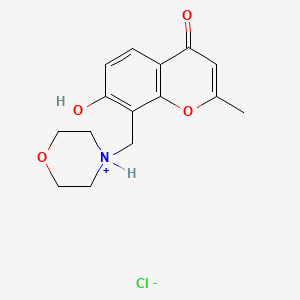
7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride is a synthetic organic compound known for its diverse applications in scientific research This compound is characterized by the presence of a chromone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the aminomethylation of 7-hydroxychromone derivatives. The reaction conditions often include the use of formaldehyde and morpholine in the presence of an acid catalyst to introduce the morpholinomethyl group at the 8th position of the chromone core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.
Reduction: The chromone core can be reduced to form dihydrochromone derivatives.
Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the morpholinomethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 7-keto-2-methyl-8-morpholinomethylchromone.
Reduction: Formation of dihydro-7-hydroxy-2-methyl-8-morpholinomethylchromone.
Substitution: Formation of various substituted chromone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromone core.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride involves its interaction with various molecular targets. The chromone core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The morpholinomethyl group may enhance the compound’s solubility and cellular uptake, facilitating its interaction with intracellular targets. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-8-methyl-4’-methoxy-6-formylisoflavone: Similar chromone core with different substituents.
7-Hydroxy-4-methylcoumarin: Contains a coumarin core instead of a chromone core.
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Similar chromone core with an iodo substituent
Uniqueness
7-Hydroxy-2-methyl-8-morpholinomethylchromone hydrochloride is unique due to the presence of the morpholinomethyl group, which enhances its solubility and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
67226-80-6 |
|---|---|
Molekularformel |
C15H18ClNO4 |
Molekulargewicht |
311.76 g/mol |
IUPAC-Name |
7-hydroxy-2-methyl-8-(morpholin-4-ium-4-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C15H17NO4.ClH/c1-10-8-14(18)11-2-3-13(17)12(15(11)20-10)9-16-4-6-19-7-5-16;/h2-3,8,17H,4-7,9H2,1H3;1H |
InChI-Schlüssel |
SBFSYPRQAHMAOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C2=C(O1)C(=C(C=C2)O)C[NH+]3CCOCC3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


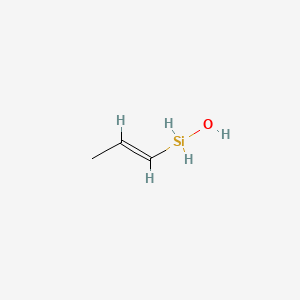

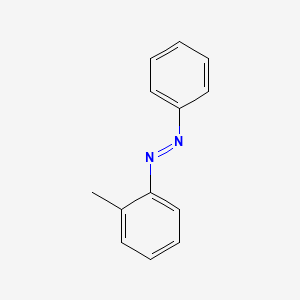
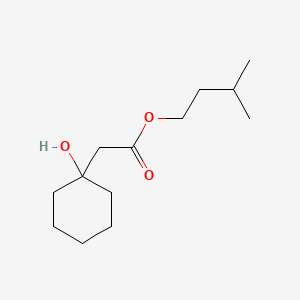
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)

![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)
